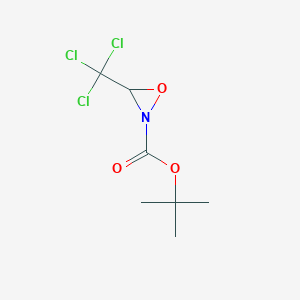
Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate
描述
Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate is a chemical compound with the molecular formula C7H10Cl3NO3. It is known for its unique structure, which includes an oxaziridine ring, a tert-butyl group, and a trichloromethyl group. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate typically involves the reaction of tert-butyl 3-(trichloromethyl)-1,2-oxaziridine-2-carboxylate with methanol at low temperatures, around -78°C . This reaction yields the desired compound in good yields. The reaction conditions are crucial to ensure the stability of the oxaziridine ring and to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxaziridine ring can participate in oxidation reactions, often leading to the formation of oxaziridines or other oxidized products.
Reduction: Reduction reactions can break the oxaziridine ring, leading to the formation of amines or other reduced products.
Substitution: The trichloromethyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxaziridines, while reduction reactions can produce amines.
科学研究应用
Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxaziridines and other nitrogen-containing compounds.
Biology: The compound’s ability to undergo specific reactions makes it useful in the study of biological pathways and enzyme mechanisms.
Medicine: Research into its potential medicinal applications includes exploring its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate involves its ability to participate in oxidation and reduction reactions. The oxaziridine ring is highly reactive, allowing it to interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a valuable tool in synthetic chemistry.
相似化合物的比较
Similar Compounds
- Tert-butyl 3-(chloromethyl)oxaziridine-2-carboxylate
- Tert-butyl 3-(bromomethyl)oxaziridine-2-carboxylate
- Tert-butyl 3-(iodomethyl)oxaziridine-2-carboxylate
Uniqueness
Tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity compared to other halomethyl oxaziridines. This makes it particularly useful in reactions requiring specific electronic and steric properties.
属性
IUPAC Name |
tert-butyl 3-(trichloromethyl)oxaziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl3NO3/c1-6(2,3)13-5(12)11-4(14-11)7(8,9)10/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQBULMPIKTIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(O1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)

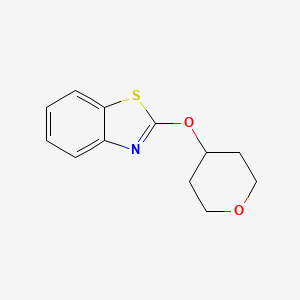
![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2895095.png)
![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)
![9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide](/img/structure/B2895099.png)
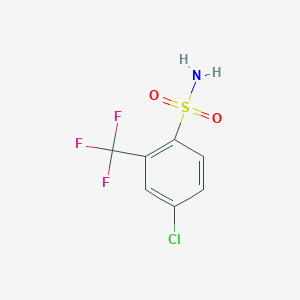
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)
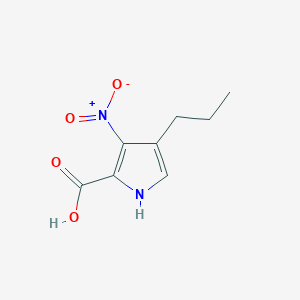
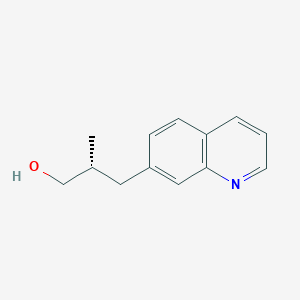
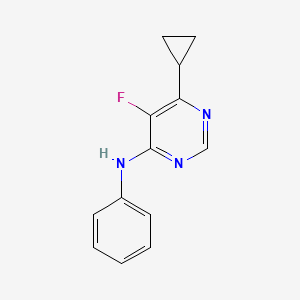
![2-((4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2895111.png)
methanone](/img/structure/B2895112.png)
![1-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2895114.png)
